molecular formula C8H12Cl2N2 B13652095 Indolin-4-amine dihydrochloride

Indolin-4-amine dihydrochloride

Cat. No.: B13652095
M. Wt: 207.10 g/mol
InChI Key: PNTWHOPPRXELAS-UHFFFAOYSA-N
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Description

Indoline derivatives consist of a benzene ring fused to a five-membered nitrogen-containing ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Key structural analogs include:

  • Isoindolin-4-amine dihydrochloride (CAS 92259-85-3): A positional isomer with a distinct fused-ring system .
  • 4-Methylindolin-7-amine dihydrochloride (CAS 2306270-42-6): Substituted with a methyl group at position 4 and an amine at position 7 .
  • 3,3-Dimethylthis compound: Features dimethyl substitutions at position 3 .

These analogs highlight the role of substituents and ring structure in modulating chemical behavior.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

2,3-dihydro-1H-indol-4-amine;dihydrochloride

InChI

InChI=1S/C8H10N2.2ClH/c9-7-2-1-3-8-6(7)4-5-10-8;;/h1-3,10H,4-5,9H2;2*1H

InChI Key

PNTWHOPPRXELAS-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)N.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of indolin-4-amine dihydrochloride can be achieved through several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Indolin-4-amine dihydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight Substituents Melting Point Key Identifiers
Isoindolin-4-amine dihydrochloride C₈H₁₂Cl₂N₂ 207.10 g/mol Amine at position 4 114–116°C CAS 92259-85-3; PubChem CID 49853503
4-Methylindolin-7-amine dihydrochloride C₉H₁₄Cl₂N₂ 221.12 g/mol Methyl (C4), amine (C7) Not reported CAS 2306270-42-6; WGK 1
3,3-Dimethylthis compound C₁₀H₁₆Cl₂N₂ 235.15 g/mol Dimethyl (C3), amine (C4) Not reported American Elements OMXX-277843-01
Benzidine dihydrochloride C₁₂H₁₄Cl₂N₂ 257.20 g/mol Biphenyl core with amines Not reported CAS 531-85-1; IUPAC: Benzidine dihydrochloride

Key Observations :

  • Substituent Effects : Methyl groups (e.g., 4-Methylindolin-7-amine) increase molecular weight and may enhance lipophilicity, affecting bioavailability .
  • Positional Isomerism : Isoindolin-4-amine differs from indoline derivatives in ring fusion, altering electronic properties and reactivity .
  • Solubility : Dihydrochloride salts generally exhibit high water solubility, critical for drug formulation (e.g., benzidine dihydrochloride: 5.345 g/L at 25°C) .

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